molecular formula C18H21N5O3S B14936046 Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14936046
M. Wt: 387.5 g/mol
InChI Key: UETHRVPOZBQZOX-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group at position 5 and a carboxylate ester at position 2. The molecule’s distinctiveness arises from the [1,2,4]triazolo[4,3-a]pyridine moiety linked via a butanoyl spacer to the thiazole’s amino group.

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H21N5O3S/c1-11(2)16-15(17(25)26-3)20-18(27-16)19-14(24)9-6-8-13-22-21-12-7-4-5-10-23(12)13/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,19,20,24)

InChI Key

UETHRVPOZBQZOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazole ring
  • A triazolo moiety
  • An isopropyl group

The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal and antibacterial activities. The specific compound may also demonstrate these properties due to its structural similarities with known active triazole-containing compounds .

Inhibition of Protein Kinases

The compound has been evaluated for its inhibitory effects on various protein kinases, particularly p38 mitogen-activated protein kinase (MAPK). Inhibitors of p38 MAPK are of great interest in treating inflammatory diseases and cancer. Preliminary studies suggest that the compound may inhibit this kinase effectively, which could lead to therapeutic applications in inflammatory conditions .

Study on RORγt Inhibition

In a recent study focused on related triazolo derivatives, compounds showed promising results as RORγt inhibitors with IC50 values ranging from 41 nM to 590 nM. These findings highlight the potential of triazolo derivatives in modulating immune responses, particularly in diseases like autoimmune disorders . Although specific data for the compound is limited, it is likely to exhibit similar inhibitory effects due to its structural characteristics.

Pharmacokinetic Profiles

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. For instance, a related study reported favorable PK profiles for triazolo derivatives, suggesting good bioavailability and metabolic stability. The compound’s design may similarly optimize these parameters .

Comparative Analysis of Related Compounds

Compound NameIC50 (nM)Biological ActivityReference
Compound 141RORγt Inhibitor
Compound 2590RORγt Inhibitor
Methyl 5-(propan-2-yl)-...TBDTBDTBD

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive moieties:

  • Amide bond : Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

  • Methyl ester : Can undergo transesterification or hydrolysis to form carboxylic acid.

  • Amino group : Participates in hydrogen bonding (as observed in structurally similar thiazoles ) and may react with electrophiles (e.g., acylation).

  • Triazole ring : Potential for cycloaddition reactions (e.g., click chemistry), though specific reactivity in this compound remains unexplored in available data.

Table 2: Potential Reactions and Outcomes

Functional GroupReaction TypeLikely Products
Amide (butanoyl)HydrolysisCarboxylic acid derivative
Methyl esterTransesterificationEster derivatives (e.g., ethyl ester)
Thiazole aminoAcylationAmide derivatives
TriazoleCycloadditionFused heterocycles (hypothetical)

Structural and Supramolecular Analysis

The compound’s reactivity is influenced by its three-dimensional arrangement:

  • Hydrogen bonding : The amino group may form intermolecular N–H⋯N bonds, as observed in related thiazole derivatives . This could stabilize supramolecular structures or affect solubility.

  • Steric effects : The bulky isopropyl and triazole substituents may hinder certain reactions (e.g., nucleophilic substitution at the thiazole sulfur).

Research Gaps

  • Mechanistic studies : Detailed reaction kinetics and conditions for key steps (e.g., amide coupling) remain undefined.

  • Biochemical assays : No data on target interactions or pharmacological profiles.

  • Stability studies : Long-term stability under physiological conditions is unexplored.

Comparison with Similar Compounds

Thiazole-Triazole Hybrids

  • Compound 9a (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide): Features a thiazole-triazole-acetamide scaffold with a benzodiazole substituent. Exhibits moderate antifungal activity due to interactions with fungal enzymes, as suggested by docking studies .

Triazolo-Pyridine Derivatives

  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: Combines triazole, thiadiazole, and pyrazole moieties. Demonstrated antifungal activity against 14-α-demethylase lanosterol (3LD6) via molecular docking . Key Difference: The target compound’s thiazole-carboxylate ester may improve solubility compared to thiadiazole derivatives, which often exhibit poor bioavailability .

Thiazolo[5,4-b]pyridine Derivatives

  • Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS 189452-07-1): Shares a fused thiazole-pyridine system and a propan-2-yl substituent. Used in drug development for its stability and moderate pharmacokinetic properties . Key Difference: The target compound’s triazolo-pyridine extension may confer higher selectivity for kinase targets compared to simpler fused systems .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 9a Triazolo-Thiadiazoles
Molecular Weight (g/mol) ~432 (estimated) 503.56 350–400
LogP ~2.8 (predicted) 3.1 2.5–3.0
Solubility Moderate (ester group enhances) Low Very Low
Bioactivity Potential kinase inhibition (inferred) Antifungal Antifungal

Notes:

  • The target compound’s methyl carboxylate ester improves aqueous solubility compared to ethyl esters in analogs like CAS 189452-07-1 .
  • The [1,2,4]triazolo[4,3-a]pyridine group may enhance metabolic stability over benzothiazole derivatives (e.g., 5c in ) .

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